molecular formula C6H11ClN4O B2762663 (1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 2225146-87-0

(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B2762663
CAS No.: 2225146-87-0
M. Wt: 190.63
InChI Key: DATQGDHCRTWBCB-UHFFFAOYSA-N
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Description

(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that features a unique combination of an oxetane ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the triazole moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by a click reaction to introduce the triazole ring. The final step involves the conversion of the free amine to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxetane derivative with additional oxygen functionalities, while reduction could lead to a more saturated triazole ring .

Scientific Research Applications

(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to the combination of the oxetane and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[1-(oxetan-3-yl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c7-1-5-2-10(9-8-5)6-3-11-4-6;/h2,6H,1,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATQGDHCRTWBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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